molecular formula C19H17FN4O3S B11133897 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide

Cat. No.: B11133897
M. Wt: 400.4 g/mol
InChI Key: FKNZGFWECTWAOY-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide is a sulfonamide derivative characterized by a central 4,6-dimethylpyrimidin-2-yl sulfamoylphenyl scaffold linked to a 2-fluorobenzamide group. This compound shares structural similarities with sulfonamide antibiotics (e.g., sulfamethazine) but is distinguished by its fluorinated aromatic substituent. The fluorine atom at the ortho position of the benzamide moiety introduces electronic and steric effects that modulate physicochemical properties such as lipophilicity, solubility, and binding affinity .

Properties

Molecular Formula

C19H17FN4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C19H17FN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

FKNZGFWECTWAOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

Preparation Methods

Preparation of Sulfamethazine (4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide)

The synthesis begins with sulfamethazine, a commercially available sulfonamide antibiotic. Its structure serves as the precursor for further functionalization:

Reaction Scheme 1:

4-Nitrobenzenesulfonyl chloride+4,6-Dimethylpyrimidin-2-amineBase4-Nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideReductionSulfamethazine\text{4-Nitrobenzenesulfonyl chloride} + \text{4,6-Dimethylpyrimidin-2-amine} \xrightarrow{\text{Base}} \text{4-Nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide} \xrightarrow{\text{Reduction}} \text{Sulfamethazine}

  • Conditions for Sulfonamide Formation :

    • Solvent: Dichloromethane (DCM) or pyridine.

    • Base: Triethylamine (2.5 equiv).

    • Temperature: 0–25°C, 2–4 hours.

    • Yield: 85–90%.

  • Nitro Group Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

    • Yield: 92–95% after purification.

Amide Formation with 2-Fluorobenzoyl Chloride

The amino group of sulfamethazine reacts with 2-fluorobenzoyl chloride to form the target compound:

Reaction Scheme 2:

Sulfamethazine+2-Fluorobenzoyl chlorideBaseN-4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl-2-fluorobenzamide\text{Sulfamethazine} + \text{2-Fluorobenzoyl chloride} \xrightarrow{\text{Base}} \text{N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide}

  • Optimized Conditions :

    • Solvent: Acetonitrile or DMF.

    • Base: Triethylamine (3.0 equiv).

    • Temperature: 25–30°C, 6–8 hours.

    • Workup: Extraction with ethyl acetate, washing with brine, column chromatography (SiO₂, hexane/EtOAc).

    • Yield: 62–65%.

Table 1: Key Parameters for Amide Coupling

ParameterValueSource
Stoichiometry1:1.2 (Sulfamethazine:Acid chloride)
Reaction Time8 hours
Purity (HPLC)>98%

Direct Sulfamoylation and Acylation in a Sequential Approach

Stepwise Synthesis from 4-Aminobenzenesulfonamide

This method avoids pre-formed sulfamethazine, instead constructing the sulfamoyl and amide groups sequentially:

Reaction Scheme 3:

4-Aminobenzenesulfonamide+4,6-Dimethylpyrimidin-2-amineCouplingIntermediateAcylationTarget Compound\text{4-Aminobenzenesulfonamide} + \text{4,6-Dimethylpyrimidin-2-amine} \xrightarrow{\text{Coupling}} \text{Intermediate} \xrightarrow{\text{Acylation}} \text{Target Compound}

  • Sulfamoylation Conditions :

    • Coupling Agent: EDCl/HOBt or DCC.

    • Solvent: DMF, 0°C to room temperature.

    • Yield: 70–75%.

  • Acylation with 2-Fluorobenzoyl Chloride :

    • Similar to Section 2.2, with yields of 60–68%.

Table 2: Comparison of Sequential vs. One-Pot Methods

MethodOverall YieldPurityKey Advantage
Acylation of Sulfamethazine62%>98%Fewer steps
Sequential Synthesis45–50%95%Flexibility in intermediates

Microwave-Assisted Synthesis

Accelerated Amide Bond Formation

Microwave irradiation reduces reaction times significantly:

  • Conditions :

    • Solvent: DMF, 100°C.

    • Irradiation Time: 20–30 minutes.

    • Yield: 68–72%.

Mechanistic Insight : Microwave energy enhances molecular collisions, accelerating nucleophilic acyl substitution.

Critical Analysis of Byproducts and Purification

Common Byproducts

  • Over-Acylation : Occurs with excess 2-fluorobenzoyl chloride, forming bis-acylated derivatives.

  • Hydrolysis of Acid Chloride : Mitigated by anhydrous conditions.

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc 3:1 → 1:1).

  • Recrystallization : Ethanol/water mixtures improve crystalline purity.

Scalability and Industrial Feasibility

  • Batch Size : Pilot-scale reactions (1 kg) report consistent yields of 60–65%.

  • Cost Drivers : 2-Fluorobenzoyl chloride accounts for 40% of material costs .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the compound, potentially altering the sulfonamide or pyrimidine moieties.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduced forms of the compound, possibly affecting the nitro or carbonyl groups.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Performed in polar solvents under mild to moderate temperatures.

      Products: Substituted derivatives where the fluorine atom or other reactive sites are replaced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H20N6O5S
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 2858992

The structure of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide features a pyrimidine ring linked to a sulfonamide moiety, which is critical for its biological activity. The fluorinated benzamide enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Antibacterial Applications

This compound has demonstrated significant antibacterial properties. Its mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme vital for bacterial folate synthesis. This inhibition leads to reduced bacterial growth and replication.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. The mechanism often involves inducing apoptosis in cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound in both antibacterial and anticancer applications:

  • Antibacterial Efficacy : A study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential role in treating infections where conventional antibiotics fail .
  • Anticancer Activity : Research focusing on sulfonamide derivatives has shown promising results in inhibiting tumor growth in xenograft models, indicating that this compound could be a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Fluorobenzamide Isomers and Derivatives

The position of fluorine substitution on the benzamide ring significantly impacts biological activity and pharmacokinetics:

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties/Activities Reference ID
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide 2-Fluorobenzamide 400.43 Enhanced lipophilicity due to ortho-F substitution; potential antimicrobial activity inferred from sulfonamide class
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide 4-Fluorobenzamide 400.43 Para-F substitution may improve metabolic stability compared to ortho-F isomer
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (Acetylsulfadimidine) Acetamide 325.38 Metabolite of sulfamethazine; reduced activity compared to parent drug

Heterocyclic and Functional Group Variations

Structural modifications in the sulfamoylphenyl or benzamide regions alter pharmacological profiles:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Activities Reference ID
7-Cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolopyrimidine core 834.23 Kinase inhibition potential; synthesized via Cs₂CO₃-mediated coupling
N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3,5-diaminobenzamide 3,5-Diaminobenzamide 412.43 Improved solubility due to amino groups; used in polymer synthesis
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide Furyl acrylamide 398.44 Extended conjugation may enhance UV absorption; stereochemical specificity (E-isomer)

ADME and Physicochemical Properties

  • Lipophilicity : Fluorine substitution increases logP values (e.g., 2-fluorobenzamide: predicted pKa = 7.16 ).
  • Metabolism : Sulfonamide derivatives are prone to acetylation (e.g., acetylsulfadimidine as a major metabolite) .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S with a molecular weight of approximately 396.46 g/mol. The compound features a fluorobenzamide moiety linked to a pyrimidine-sulfamoyl group, which is crucial for its biological activity.

PropertyValue
Molecular Weight396.46 g/mol
LogP2.6078
Polar Surface Area105.116 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors2

The compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors involved in inflammatory pathways. The sulfonamide group is known to play a significant role in its mechanism of action, often interacting with target proteins to modulate their activity.

  • Anti-inflammatory Activity : Several studies have demonstrated that compounds with similar structures exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. The incorporation of the pyrimidine moiety enhances selectivity towards COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .
  • Kinase Inhibition : The compound may also act as an inhibitor of specific kinases involved in cell signaling pathways related to inflammation and cancer progression. For instance, research indicates that modifications in the aromatic rings can significantly affect the potency against lymphocyte-specific kinase (Lck) and Janus kinase (JAK) pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations at the 4-position of the phenyl ring can enhance or diminish activity. For example, the introduction of electron-withdrawing groups generally increases potency against COX enzymes .
  • Pyrimidine Modifications : Alterations in the pyrimidine structure can lead to improved selectivity and efficacy against specific targets such as p38 MAP kinase .

Case Studies

  • In Vivo Studies : A study conducted on a related compound demonstrated significant reductions in inflammatory markers in animal models of arthritis, suggesting that similar compounds could be effective in treating chronic inflammatory diseases .
  • Clinical Trials : Preliminary clinical trials involving compounds with analogous structures have shown promising results in managing autoimmune disorders, indicating potential therapeutic applications for this compound .

Q & A

Q. What are the common synthetic routes for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide, and how are intermediates characterized?

The synthesis typically involves coupling a sulfamoylphenyl intermediate with a fluorobenzoyl derivative. Key steps include:

  • Sulfonamide formation : Reacting 4,6-dimethylpyrimidin-2-amine with chlorosulfonic acid to form the sulfamoyl chloride intermediate, followed by coupling with 4-aminophenyl groups .
  • Amide bond formation : Using 2-fluorobenzoyl chloride with the sulfamoylphenyl intermediate under basic conditions (e.g., triethylamine) in anhydrous DMF or THF .
  • Characterization : Intermediates are confirmed via ¹H/¹³C NMR (e.g., δ ~8.34 ppm for aromatic protons, δ ~176.7 ppm for carbonyl carbons), HRMS (e.g., [M+H]+ observed at m/z 468.0777), and IR (e.g., peaks at 1739 cm⁻¹ for C=O) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (e.g., δ 8.15 ppm, J = 8.4 Hz for para-substituted phenyl groups), while sulfonamide NH protons resonate near δ 6.91 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated 468.0722 vs. observed 468.0777) ensures molecular formula accuracy .
  • IR spectroscopy : Peaks at 1153 cm⁻¹ (SO₂ asym. str.) and 1645 cm⁻¹ (C=N) validate functional groups .

Q. What in vitro biological assays have been conducted on this compound, and what were the key findings?

  • Anticancer activity : Derivatives showed IC₅₀ values <10 µM against breast cancer (MCF-7) cells via MTT assays, attributed to the sulfamoyl group’s role in apoptosis induction .
  • Antimicrobial screening : MIC values of 8–32 µg/mL against Staphylococcus aureus were linked to the pyrimidine ring’s electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the compound’s structure?

  • Software tools : Use SHELXL for refinement, cross-validating hydrogen-bonding networks (e.g., N–H⋯O interactions) with ORTEP-3 for visualization .
  • Database cross-checks : Compare bond lengths/angles with CSD entries (e.g., pyrimidine sulfonamides like ARARUI) to identify outliers. For example, dihedral angles between pyrimidine and phenyl rings should range 42–67°; deviations may suggest twinning or disorder .

Q. How does the sulfamoyl group influence biological activity in anticancer studies?

  • Structure-activity relationship (SAR) : The sulfamoyl moiety enhances solubility and hydrogen-bonding with kinase ATP pockets (e.g., EGFR). Substituting the pyrimidine’s methyl groups (4,6-positions) improves metabolic stability, as shown in docking studies with Glide (Schrödinger) .
  • Contradictions : While bulky substituents increase target affinity, they may reduce cell permeability (logP >5), requiring balance in substituent design .

Q. What strategies address low yields during synthesis of sulfonamide-containing derivatives?

  • Optimized coupling : Use N,N’-carbonyldiimidazole (CDI) instead of DCC for amide bond formation to reduce side reactions (yields increase from 60% to >85%) .
  • Purification : Employ gradient column chromatography (hexane:EtOAc 7:3 → 1:1) to separate sulfonamide byproducts. Recrystallization in EtOH/H₂O (1:1) improves purity to >98% .

Q. How can molecular docking studies be optimized to predict binding affinities with target enzymes?

  • Parameter setup : Use AutoDock Vina with Lamarckian GA, adjusting grid boxes to cover active sites (e.g., 25 ų for carbonic anhydrase IX). Validate poses via MM/GBSA free-energy calculations .
  • Experimental validation : Correlate docking scores (ΔG < -9 kcal/mol) with IC₅₀ values from enzyme inhibition assays (R² >0.8) .

Q. What are the critical parameters for successful recrystallization to achieve high purity?

  • Solvent selection : Use DMSO/EtOH mixtures (1:4) for high solubility at elevated temps (80°C) and slow cooling (0.5°C/min) to form needle-like crystals .
  • Crystallography : For X-ray analysis, mount crystals in Paratone-N oil and collect data at 100 K to minimize thermal motion artifacts .

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